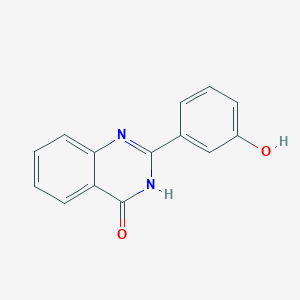

4-苯基吡啶-2-甲酰胺肟

描述

Synthesis Analysis

The synthesis of 4-Phenylpyridine-2-carboxamide oxime follows the reaction between 2-cyanopyridine and phenylhydroxylamine in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product can be characterized using various techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.Molecular Structure Analysis

The molecular weight of 4-Phenylpyridine-2-carboxamide oxime is 213.23 g/mol. Pyridine, a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials, can have its biological activities and physical properties improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis

Pyridine derivatives are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .科学研究应用

医药:治疗剂

肟类化合物,包括4-苯基吡啶-2-甲酰胺肟,可以用作治疗剂。 它们已知可以重新激活被有机磷化合物(OP)抑制的乙酰胆碱酯酶,有机磷化合物常用于杀虫剂,对人体有毒 .

中毒解毒剂

作为医疗应用的一部分,肟类化合物可以用作 OP 中毒的解毒剂,在暴露情况下提供关键干预 .

抗炎特性

肟类化合物具有抗炎特性,这可能使它们在治疗各种炎症性疾病中发挥作用 .

抗菌活性

肟类化合物的抗菌活性表明其在对抗细菌感染方面具有潜在的用途 .

抗氧化剂用途

它们的抗氧化特性表明肟类化合物可用于与氧化应激和相关疾病相关的研究 .

抗癌研究

肟类化合物已显示出抗癌活性,这可能使它们在癌症研究和治疗策略中发挥重要作用 .

兽医学

与它们在人类医学中的应用类似,肟类化合物可能被用于兽药,用于治疗暴露于 OP 化合物的动物 .

农业化学:杀虫剂

安全和危害

未来方向

To discover new compounds with favorable herbicidal activity, a range of phenylpyridine moiety-containing pyrazole derivatives were designed, synthesized, and identified . Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 . This suggests that 4-Phenylpyridine-2-carboxamide oxime and similar compounds could have potential applications in the development of new herbicides .

作用机制

Target of Action

Oximes, in general, are renowned for their widespread applications as antidotes against organophosphorus (op) poisoning . They achieve this by their ability to reactivate the enzyme—acetylcholinesterase (AChE) .

Mode of Action

Oximes are known to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (ache) . This is achieved by removing the phosphyl moiety from the active site serine of AChE .

Biochemical Pathways

Oximes, in general, are known to play a significant role in the biochemical pathway involving the reactivation of ache, an enzyme inhibited by organophosphorus compounds .

Result of Action

The general class of oximes is known to have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Action Environment

生化分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phenylpyridine-2-carboxamide oxime can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Phenylpyridine-2-carboxamide oxime remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Phenylpyridine-2-carboxamide oxime vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can become toxic and cause adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity.

Metabolic Pathways

4-Phenylpyridine-2-carboxamide oxime is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity and altering the flow of metabolic intermediates . For example, it may affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Phenylpyridine-2-carboxamide oxime is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with membrane-bound transporters can affect its distribution and availability for biochemical reactions.

Subcellular Localization

The subcellular localization of 4-Phenylpyridine-2-carboxamide oxime is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

属性

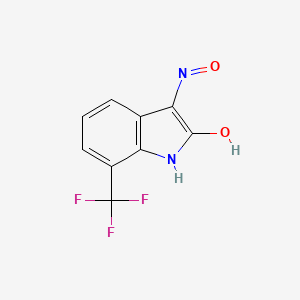

IUPAC Name |

N'-hydroxy-4-phenylpyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-12(15-16)11-8-10(6-7-14-11)9-4-2-1-3-5-9/h1-8,16H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVWJORRKZUUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)

![ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B1418154.png)

![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)

![7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418161.png)

![1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1418166.png)

![{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1418169.png)

![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)